gomisin N is a natural product found in Schisandra bicolor, Schisandra propinqua, and other organisms with data available.
Schisandrin B
CAS No.: 61281-37-6
VCID: VC21339088
Molecular Formula: C23H28O6
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Schisandrin B is a lignan compound extracted from the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects . This compound has garnered significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, osteoporosis, and metabolic disorders. Table 1: Anticancer Effects of Schisandrin BOsteoprotective Effects of Schisandrin BSchisandrin B has been found to inhibit osteoclastogenesis, which is the process of osteoclast formation. Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. Schisandrin B achieves this by suppressing the NF-κB and MAPK signaling pathways, which are involved in osteoclast differentiation . Additionally, it enhances the expression of antioxidant enzymes through the activation of Nrf2, further protecting against oxidative stress-related bone damage . Table 2: Osteoprotective Effects of Schisandrin BMetabolic Effects of Schisandrin BSchisandrin B has been shown to regulate lipid metabolism by increasing lipolysis and fatty acid oxidation in subcutaneous adipocytes. This suggests potential benefits in managing obesity and related metabolic disorders . Table 3: Metabolic Effects of Schisandrin B
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 61281-37-6 | |||||||||
Product Name | Schisandrin B | |||||||||
Molecular Formula | C23H28O6 | |||||||||
Molecular Weight | 400.5 g/mol | |||||||||
IUPAC Name | (9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |||||||||
Standard InChI | InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |||||||||
Standard InChIKey | RTZKSTLPRTWFEV-OLZOCXBDSA-N | |||||||||
Isomeric SMILES | C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |||||||||
SMILES | CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |||||||||
Canonical SMILES | CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |||||||||
Synonyms | (+--)-gamma-schizandrin (-)-gomisin N Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aR)- benzo(3,4)cycloocta(1,2-F)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13AS)- gamma-schizandrin gomisin N schisandrin B schizandrin B wuweizisu |
|||||||||
PubChem Compound | 158103 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume